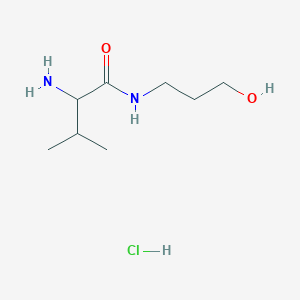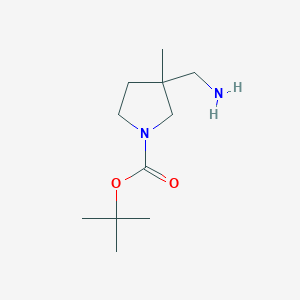
Ácido 3-(Metilsulfanil)pentanoico
Descripción general
Descripción
“3-(Methylsulfanyl)pentanoic acid” is an organic compound. It is also known as “(3R)-3-hydroxy-5-(methylsulfanyl)pentanoic acid” with a CAS Number: 902778-59-0 . It has a molecular weight of 164.23 . The compound is a derivative of pentanoic acid, which is an aliphatic carboxylic acid .
Synthesis Analysis
The synthesis of “3-(Methylsulfanyl)pentanoic acid” could potentially involve the oxidation of pentanol, a type of alcohol with five carbon atoms . Another possible method could be the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “3-(Methylsulfanyl)pentanoic acid” is represented by the formula C6H12O2S . The InChI code for the compound is 1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 .Physical and Chemical Properties Analysis
“3-(Methylsulfanyl)pentanoic acid” is likely to share similar properties with its parent compound, pentanoic acid. Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Análisis de Propiedades Químicas
“Ácido 3-(Metilsulfanil)pentanoico”, también conocido como Ácido Pentanoico, 3-metil-, tiene la fórmula molecular C6H12O2 y un peso molecular de 116.1583 . Se utiliza en diversas aplicaciones de investigación científica por sus propiedades químicas únicas .
Producción de Biocombustibles
Una de las aplicaciones significativas del “this compound” es en la producción de biocombustibles. Se puede convertir a partir de γ-valerolactona (GVL), un químico de plataforma estable de biorrefinerías celulósicas, en presencia de ácido fórmico acuoso (FA), un agente reductor sostenible y disponible . Este proceso es parte de los esfuerzos para transitar hacia una bioeconomía circular sostenible basada en recursos renovables como la biomasa .
Aplicaciones Industriales
El ácido pentanoico (PA), que se puede producir a partir de “this compound”, es un químico industrialmente relevante que se utiliza en varias aplicaciones . Actualmente se fabrica a partir de materias primas fósiles, pero la conversión de GVL en PA proporciona una alternativa más sostenible .
Safety and Hazards
Propiedades
IUPAC Name |
3-methylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEITBWCEQGRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)








![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
